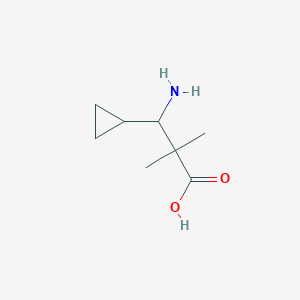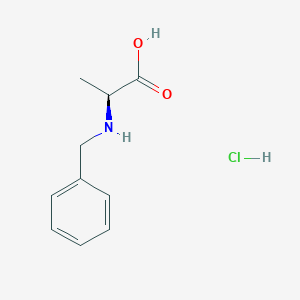
N-Benzylalaninehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylalaninehydrochloride: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of alanine, with the hydrochloride salt form enhancing its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylalaninehydrochloride typically involves the alkylation of alanine with benzyl chloride in the presence of a base. The reaction can be carried out under mild conditions, often using aqueous or alcoholic solvents. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as nickel or palladium can be employed to facilitate the reaction, and the use of automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzylalaninehydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form N-benzylalanine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N-Benzylalanine.
Substitution: Various N-substituted alanine derivatives.
Applications De Recherche Scientifique
Chemistry: N-Benzylalaninehydrochloride is used as a building block in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein folding mechanisms.
Industry: In the materials science industry, it can be used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which N-Benzylalaninehydrochloride exerts its effects involves its interaction with specific molecular targets. The benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The pathways involved may include the modulation of enzyme activity or the alteration of protein conformation.
Comparaison Avec Des Composés Similaires
N-Benzylglycinehydrochloride: Similar structure but with glycine instead of alanine.
N-Benzylserinehydrochloride: Contains a hydroxyl group on the side chain.
N-Benzylvalinehydrochloride: Features a branched side chain.
Uniqueness: N-Benzylalaninehydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group attached to alanine allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H14ClNO2 |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
(2S)-2-(benzylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-8(10(12)13)11-7-9-5-3-2-4-6-9;/h2-6,8,11H,7H2,1H3,(H,12,13);1H/t8-;/m0./s1 |
Clé InChI |
GZAYAHLVTOOUMY-QRPNPIFTSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NCC1=CC=CC=C1.Cl |
SMILES canonique |
CC(C(=O)O)NCC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


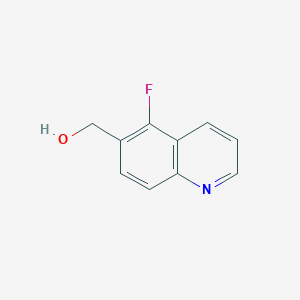
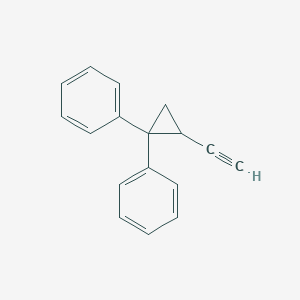
![Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13065372.png)
![4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13065395.png)

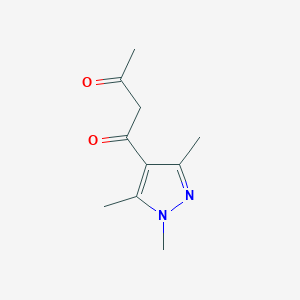
![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13065408.png)

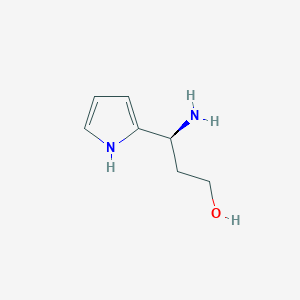
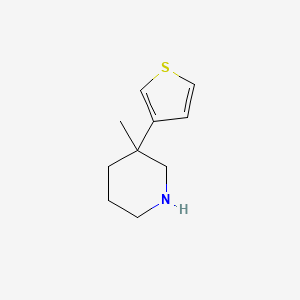
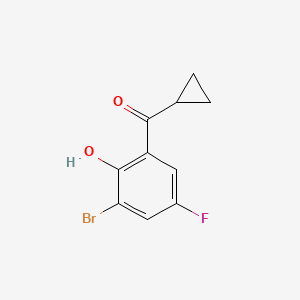
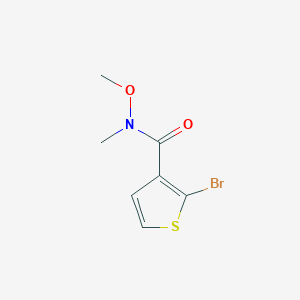
![8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13065438.png)
